Adriamycin aglycone is primarily obtained through the metabolic conversion of doxorubicin, which is produced by the fermentation of the bacterium Streptomyces peucetius. This bacterium synthesizes doxorubicin as part of its secondary metabolite production. The aglycone itself can also be synthesized through various chemical methods, including total synthesis approaches that utilize organic compounds as starting materials .
Adriamycin aglycone belongs to the anthracycline family, characterized by a tetracyclic ring structure with a sugar moiety attached in its glycosylated form. The aglycone represents the non-sugar portion of the molecule, which retains significant anticancer properties. It is classified under cytotoxic agents due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells .
The synthesis of Adriamycin aglycone can be approached through various methodologies:
The total synthesis often involves multiple steps that may include:
Adriamycin aglycone features a complex molecular structure consisting of four fused rings (labeled A-D) with various functional groups. The core structure includes:
The molecular formula for Adriamycin aglycone is , with a molar mass of approximately 579.52 g/mol. Its specific structural features are critical for its interaction with DNA and subsequent biological activity .
Adriamycin aglycone undergoes several chemical reactions that are pivotal for its functionality:
The compound's reactivity can be influenced by various factors such as pH and the presence of metal ions which may alter its binding affinity and stability in biological systems .
The mechanism by which Adriamycin aglycone exerts its anticancer effects involves:
Studies have shown that Adriamycin aglycone's effectiveness correlates with its ability to induce apoptosis in cancer cells through these mechanisms, making it a potent chemotherapeutic agent .
Relevant data indicate that proper handling and storage conditions are crucial for maintaining the integrity of Adriamycin aglycone in pharmaceutical applications .
Adriamycin aglycone is primarily utilized in oncology as an antitumor agent due to its cytotoxic properties against various cancers including breast cancer, leukemia, and lymphoma. Its applications extend beyond direct chemotherapy:
Adriamycin aglycone (doxorubicinone) emerged from groundbreaking research in the 1960s following the isolation of daunorubicin from Streptomyces peucetius in soil near Castel del Monte, Italy. Farmitalia Laboratories and the Istituto Nazionale dei Tumori di Milano (INT) established a pioneering collaboration in 1960 to discover novel antitumor antibiotics, leading to daunorubicin’s clinical application [1] [4]. In 1967, mutagenesis of S. peucetius yielded a new strain (S. peucetius var. caesius) producing a hydroxylated analogue—doxorubicin (originally named Adriamycin, reflecting its Adriatic Sea origins). Acidic hydrolysis of doxorubicin later revealed its aglycone core (C~21~H~18~O~9~), formally termed "doxorubicinone" or Adriamycin aglycone [1] [6]. This hydrolysis product was initially considered a metabolite without therapeutic utility, but subsequent research uncovered its role in anthracycline-induced cardiotoxicity [8].
Table 1: Key Events in Adriamycin Aglycone Research
Year | Event | Significance |
---|---|---|
1960 | Farmitalia-INT collaboration | Established framework for anthracycline discovery |
1967 | Isolation of S. peucetius var. caesius | Source of doxorubicin (Adriamycin) |
1969 | First clinical trials of doxorubicin | Demonstrated broad-spectrum antitumor activity |
1970s | Identification of aglycone metabolites | Linked to anthracycline cardiotoxicity |
Adriamycin aglycone consists of a tetracyclic anthraquinone scaffold (rings A–D) lacking the amino sugar daunosamine. Unlike doxorubicin, it features free hydroxyl groups at C-6, C-9, C-11 and a carbonyl-rich quinone/hydroquinone system (Fig. 1). This structure enables three critical interactions:
Table 2: Structural Comparison of Anthracyclines and Their Aglycones
Compound | Glycoside | C-13 Side Chain | Key Functional Groups |
---|---|---|---|
Doxorubicin | Daunosamine | -CH~2~OH | O=Q~12~, OH~6~, OH~9~, OH~11~ |
Adriamycin aglycone | None | -CH~2~OH | O=Q~12~, OH~6~, OH~9~, OH~11~ |
Daunorubicin | Daunosamine | -CH~3~ | O=Q~12~, OH~6~, OCH~3~ ~4~ |
Aclarubicin | Rhodosamine + disaccharide | -CH~3~ | OH~4~, OH~11~ |
The absence of the sugar moiety profoundly alters physicochemical properties:
Adriamycin aglycone contributes dual biological roles:
Antitumor Activity
While less potent than parent drugs, aglycones retain partial cytotoxicity via:
Table 3: Biological Effects of Adriamycin Aglycone vs. Doxorubicin
Mechanism | Doxorubicin | Adriamycin Aglycone |
---|---|---|
DNA intercalation | +++ | ++ |
TopoIIα poisoning | +++ | + |
Histone eviction | +++ | - |
ROS generation (cytosolic) | + | +++ |
Mitochondrial toxicity | + | +++ |
Cardiotoxicity Mechanisms
Aglycones drive anthracycline cardiotoxicity through three pathways:1. Mitochondrial Dysfunction:- Inhibit complexes I–III of the respiratory chain, increasing superoxide (O~2~^•−^) production [5] [8].- Deplete glutathione and inactivate aconitase via iron-sulfur cluster oxidation [8].2. Calcium Homeostasis Disruption:- Induce permeability transition pore (mPTP) opening in cardiac mitochondria, releasing Ca^2+^ and cytochrome c [8].3. Topoisomerase IIβ Poisoning:- Inhibit TopoIIβ in cardiomyocytes, activating p53-dependent apoptosis—identical to doxorubicin’s cardiotoxic pathway [5] [9].
Notably, aglycones generate 3–5× more ROS than doxorubicin in cardiac mitochondria due to futile redox cycling [8]. This explains why doxorubicinol (alcohol metabolite) and aglycones correlate with delayed cardiomyopathy years post-treatment [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: